molecular formula C₁₇H₁₅N₃O₆ B1146484 Balsalazide 3-Isomer CAS No. 1242567-09-4

Balsalazide 3-Isomer

Numéro de catalogue: B1146484
Numéro CAS: 1242567-09-4
Poids moléculaire: 357.32
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Balsalazide 3-Isomer, also known as Balsalazide Disodium, is an anti-inflammatory agent used in the treatment of ulcerative colitis. It is a prodrug of 5-aminosalicylic acid (5-ASA) and is used to reduce inflammation and improve symptoms in patients with ulcerative colitis. This compound is composed of two molecules of 5-ASA linked to one molecule of an inert carrier, dibasic sodium sulfonate. This prodrug is activated by the enzyme azoreductase, which cleaves the dibasic sodium sulfonate and releases 5-ASA in the colon. 5-ASA is then metabolized to sulfapyridine and its active metabolite, sulfasalazine, which has anti-inflammatory effects.

Applications De Recherche Scientifique

  • Synthesis and Characterization : Balsalazide disodium, which includes Balsalazide 3-Isomer, is synthesized and characterized for its anti-inflammatory properties. This process involves understanding various impurities and metabolites formed during its production (Khan et al., 2010).

  • Anti-Inflammatory and Antitumor Effects : Balsalazide has been investigated for its anti-inflammatory effects in treating inflammatory bowel disease. Additionally, it has shown potential in cancer therapy, particularly in enhancing the antitumor effects of other drugs like Parthenolide in colorectal cancer cells (Kim et al., 2015).

  • Effectiveness in Ulcerative Colitis Treatment : Studies have demonstrated the effectiveness of Balsalazide in treating acute mild-to-moderate ulcerative colitis, particularly in combination with high-potency probiotic preparations, showing better outcomes compared to balsalazide alone or mesalazine (Tursi et al., 2004).

  • Comparison with Other Treatments : Research comparing Balsalazide with other treatments like mesalamine has found it to be more effective and better tolerated in the treatment of acute ulcerative colitis (Green et al., 1998).

  • Use in Combination Therapies : Balsalazide, combined with probiotic agents like VSL#3, shows promise in treating colitis-associated carcinogenesis and ulcerative colitis, suggesting its potential role in combination therapies (Do et al., 2016).

Mécanisme D'action

Target of Action

Balsalazide 3-Isomer, also known as Balsalazide, is an anti-inflammatory drug primarily used to treat ulcerative colitis . The primary target of Balsalazide is the large intestine, where it acts directly on ulcerative colitis .

Mode of Action

Balsalazide is a prodrug, which means it has little or no pharmacologic activity until it is enzymatically cleaved in the colon . This cleavage process produces mesalamine (also known as 5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal (GI) tract rather than systemically .

Biochemical Pathways

The biochemical pathways affected by Balsalazide involve the local production of substances involved in the inflammatory process . By delivering mesalazine to the large intestine, Balsalazide helps reduce inflammation by preventing the local production of these substances .

Pharmacokinetics

Balsalazide exhibits dose-independent kinetics, with both maximum concentration (Cmax) and area under the curve (AUC) increasing in a dose-proportional pattern . The pharmacokinetics of Balsalazide and its key metabolites are characterized by large inter-subject variability and low systemic exposure .

Result of Action

The result of Balsalazide’s action is the reduction of inflammation in the colon, which helps in the treatment of ulcerative colitis . By delivering mesalazine to the large intestine, Balsalazide acts directly on the site of inflammation, leading to a reduction in the symptoms of ulcerative colitis .

Action Environment

The action of Balsalazide is influenced by the environment within the colon. The enzymatic cleavage of Balsalazide to produce mesalazine occurs in the colon, which is the site of inflammation in ulcerative colitis . Therefore, factors that influence the conditions within the colon could potentially affect the action, efficacy, and stability of Balsalazide.

Safety and Hazards

When handling Balsalazide 3-Isomer, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Orientations Futures

As for future directions, Balsalazide is currently used for research and development purposes . It is not intended for medicinal, household or other use .

Analyse Biochimique

Biochemical Properties

Balsalazide 3-Isomer plays a significant role in biochemical reactions, particularly in the context of its parent compound, Balsalazide. It interacts with bacterial azo reductases in the colon, which metabolize it to release mesalamine and an inert carrier molecule . Mesalamine, the active moiety, exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, leukotrienes, and thromboxanes . Additionally, mesalamine interacts with various enzymes and proteins, including natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, to modulate the inflammatory response .

Cellular Effects

This compound, through its active metabolite mesalamine, influences various cellular processes. It reduces inflammation in the colon by inhibiting the synthesis and release of pro-inflammatory mediators . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. Mesalamine has been shown to modify the mucosal prostaglandin profile and mucosal electrolyte transport, which are crucial for maintaining cellular homeostasis . Furthermore, it scavenges reactive oxygen species, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to mesalamine by bacterial azo reductases in the colon . Mesalamine then exerts its effects by inhibiting the production of arachidonic acid metabolites through the cyclooxygenase and lipoxygenase pathways . This inhibition reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation. Additionally, mesalamine binds to and inhibits the activity of various enzymes involved in the inflammatory response, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that high doses of Balsalazide (3.0 g twice daily) are more effective in maintaining remission in patients with ulcerative colitis compared to lower doses . The stability of this compound and its metabolites has been demonstrated in various in vitro and in vivo studies, with no significant degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of Balsalazide have been shown to be more effective in preventing relapses of ulcerative colitis . At very high doses, there may be potential toxic or adverse effects. For instance, a single oral dose of Balsalazide disodium at 5 grams/kg was non-lethal in mice and rats, with no symptoms of acute toxicity observed . These findings suggest a threshold effect, where higher doses provide greater therapeutic benefits without significant toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to mesalamine by bacterial azo reductases in the colon . Mesalamine then participates in the inhibition of arachidonic acid metabolism, reducing the production of pro-inflammatory mediators . The metabolic pathways also involve interactions with enzymes such as cyclooxygenase and lipoxygenase, which are crucial for the synthesis of prostaglandins and leukotrienes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its conversion to mesalamine . Mesalamine is primarily localized in the colon, where it exerts its therapeutic effects. The distribution of mesalamine is limited to the site of inflammation, minimizing systemic absorption and potential side effects . This targeted distribution is achieved through the interaction of mesalamine with specific transporters and binding proteins in the colon .

Subcellular Localization

The subcellular localization of this compound, through its active metabolite mesalamine, is primarily within the colonocytes . Mesalamine is directed to specific compartments within the cells, where it exerts its anti-inflammatory effects. This localization is facilitated by targeting signals and post-translational modifications that direct mesalamine to the appropriate cellular compartments . The precise subcellular localization ensures that mesalamine effectively modulates the inflammatory response at the site of inflammation.

Propriétés

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQWLIZMZLIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242567-09-4
Record name 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Balsalazide 3-isomer and how was it identified?

A1: this compound is an impurity observed during the process development of Balsalazide Disodium, an anti-inflammatory drug []. While the abstract doesn't provide the exact chemical structure of this isomer, it implies that it's a structural variation of Balsalazide Disodium. The researchers identified this impurity and others during their process development work, likely through analytical techniques like chromatography and spectroscopy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.